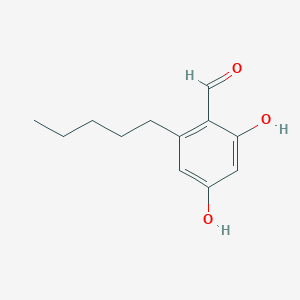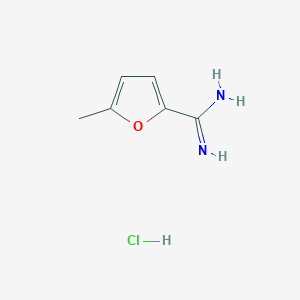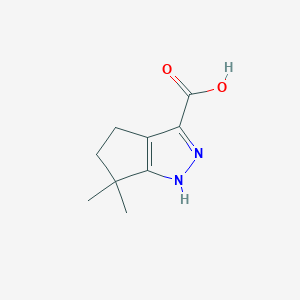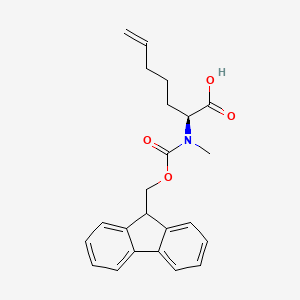![molecular formula C10H15N3O2 B3158202 N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide CAS No. 856437-44-0](/img/structure/B3158202.png)
N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide
Descripción general
Descripción
“N-[2-(2-Hydroxy-ethylamino)-ethyl]-isonicotinamide” is a complex organic compound. It contains an isonicotinamide group, which is a derivative of pyridine, and a hydroxyethylamino group, which is a type of amino alcohol .
Molecular Structure Analysis
The compound contains an isonicotinamide group and a 2-hydroxyethylamino group. The presence of nitrogen in the amine group and the oxygen in the hydroxyl group suggests that the compound could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups in this compound suggests that it might be soluble in polar solvents. It might also have a relatively high boiling point due to the possibility of intermolecular hydrogen bonding .Aplicaciones Científicas De Investigación
Hydrogel Formation
- Hydrogelator Properties: N-(4-pyridyl)isonicotinamide, derived from isonicotinic acid, is an effective hydrogelator. It forms hydrogels at a range of concentrations, demonstrating potential for diverse applications in material science and bioengineering (Kumar, Jose, Dastidar, & Das, 2004).
Crystal Engineering and Pharmaceutical Applications
- Synthon for Crystal Engineering: Isonicotinamide N-oxide assembles in a triple helix architecture and is used to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide. This indicates its utility in crystal engineering and pharmaceutical cocrystal formation (Reddy, Babu, & Nangia, 2006).
Antimicrobial Properties
- Antimicrobial Activity: A series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential in antimicrobial applications (Ramachandran, 2017).
Cancer Research
- Potential Antitumor Medicines: N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 were synthesized as potential antitumor medicines. The structural analysis of these compounds suggests potential applications in cancer research and treatment (Fedorov et al., 2001).
Supramolecular Chemistry
- Supramolecular Reagent: Isonicotinamide is used as a supramolecular reagent in synthesizing Cu(II) complexes, demonstrating its role in the creation of inorganic–organic hybrid materials with consistent supramolecular motifs. This is significant in the field of supramolecular chemistry (Aakeröy et al., 2003).
Crystallography
- Crystal Structure Analysis: The study of solid forms from isonicotinamide and carboxylic acids emphasizes the role of isonicotinamide in crystallography, specifically in analyzing molecular layer assembly and hydrogen bonding (Zhang et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethylamino)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-8-7-12-5-6-13-10(15)9-1-3-11-4-2-9/h1-4,12,14H,5-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDCEXWZAGJLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)








![Ethyl (41S,13AR)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3158215.png)


